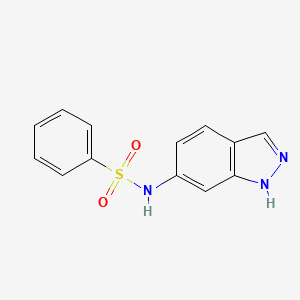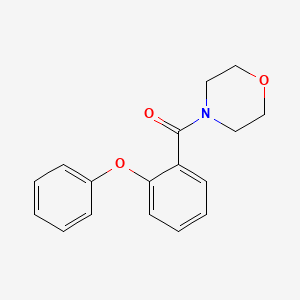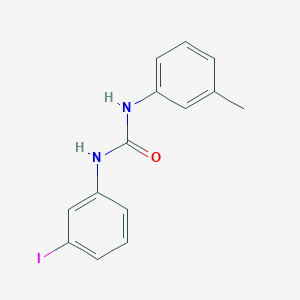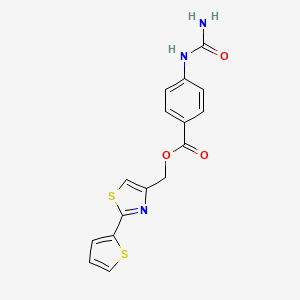![molecular formula C18H17ClN2O3 B7519599 (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHPMP and is a piperazine derivative. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess potent antioxidant and antimicrobial properties. Furthermore, it has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme and reducing the production of pro-inflammatory cytokines. It has also been suggested that it acts by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been shown to possess significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Furthermore, it has been found to reduce the levels of serum glucose, cholesterol, and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone for lab experiments is its stability and ease of synthesis. It can be synthesized using simple and readily available reagents and does not require any specialized equipment. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for research on (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, which could enhance their bioavailability and efficacy. Another area of interest is its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. It has been shown to possess significant anti-inflammatory effects, and further studies could explore its potential as a therapeutic agent. Additionally, its antioxidant and antimicrobial properties could be explored for potential applications in the food and cosmetic industries.
Synthesemethoden
The synthesis of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been reported by various researchers using different methods. One of the most commonly used methods involves the reaction of 4-(2-hydroxybenzoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-4-13(12-14)17(23)20-8-10-21(11-9-20)18(24)15-6-1-2-7-16(15)22/h1-7,12,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMWVKVIVVJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)


![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)